molecular formula C10H11NO4S B3031842 Methyl 3-(4-nitrophenyl)sulfanylpropanoate CAS No. 7597-47-9

Methyl 3-(4-nitrophenyl)sulfanylpropanoate

Cat. No.: B3031842
CAS No.: 7597-47-9
M. Wt: 241.27 g/mol
InChI Key: SNRGBLHQKWCUHS-UHFFFAOYSA-N
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Description

Methyl 3-(4-nitrophenyl)sulfanylpropanoate is an organic compound with the molecular formula C10H11NO4S. It is characterized by the presence of a nitrophenyl group attached to a sulfanylpropanoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-nitrophenyl)sulfanylpropanoate typically involves the reaction of an aryl sulfinate metal salt with a thiol in the presence of palladium dichloride and silver nitrate. The reaction is carried out in a mixture of dimethyl sulfoxide and N,N-dimethylformamide under microwave irradiation at 120°C for approximately 10 minutes . The general procedure is as follows:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of scaling up laboratory synthesis to industrial production involve optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(4-nitrophenyl)sulfanylpropanoate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be employed in substitution reactions.

Major Products:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted sulfanylpropanoate derivatives.

Scientific Research Applications

Methyl 3-(4-nitrophenyl)sulfanylpropanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(4-nitrophenyl)sulfanylpropanoate involves its interaction with molecular targets through its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the sulfanyl group can form covalent bonds with nucleophiles. These interactions can modulate various biochemical pathways, making the compound useful in different applications.

Comparison with Similar Compounds

    Methyl 3-(4-aminophenyl)sulfanylpropanoate: Similar structure but with an amino group instead of a nitro group.

    Methyl 3-(4-chlorophenyl)sulfanylpropanoate: Contains a chloro group instead of a nitro group.

    Methyl 3-(4-methylphenyl)sulfanylpropanoate: Features a methyl group instead of a nitro group.

Uniqueness: Methyl 3-(4-nitrophenyl)sulfanylpropanoate is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific synthetic and research applications where other similar compounds may not be as effective.

Properties

IUPAC Name

methyl 3-(4-nitrophenyl)sulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4S/c1-15-10(12)6-7-16-9-4-2-8(3-5-9)11(13)14/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRGBLHQKWCUHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCSC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00288604
Record name Methyl 3-[(4-nitrophenyl)sulfanyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00288604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7597-47-9
Record name NSC56881
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56881
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 3-[(4-nitrophenyl)sulfanyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00288604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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